Armstrong acid
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Overview
Description
Armstrong acid is an organic compound with the molecular formula C10H7SO3Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a hydroxyl group on the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Armstrong acid can be synthesized through the sulfonation of 2-hydroxynaphthalene (also known as 2-naphthol). The reaction involves the introduction of a sulfonic acid group (-SO3H) to the naphthalene ring. This process typically requires the use of sulfuric acid (H2SO4) as the sulfonating agent and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt involves large-scale sulfonation reactors where 2-hydroxynaphthalene is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt. The product is subsequently purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Armstrong acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonates.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
Armstrong acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, dispersants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt is primarily related to its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other molecular targets, thereby modulating biological processes.
Comparison with Similar Compounds
Armstrong acid can be compared with other similar compounds such as:
Naphthalene-1-sulfonic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, leading to different reactivity and applications.
Aminonaphthalenesulfonic acids: Contain an amino group instead of a hydroxyl group, which significantly alters their chemical properties and applications.
The uniqueness of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt lies in the presence of both the sulfonic acid and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
25059-14-7 |
---|---|
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
LQELEHYKRUQLJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
25059-14-7 |
Origin of Product |
United States |
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